4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[4-oxo-4-(quinolin-8-ylamino)butyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-12-16(14(2)26-13)20(25)22-11-5-9-18(24)23-17-8-3-6-15-7-4-10-21-19(15)17/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSWUHJHSQENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of dimethyl groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Linking the quinoline moiety: The quinoline moiety is attached via a nucleophilic substitution reaction, where the amino group of quinoline reacts with the butyl chain.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide has diverse scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Aryl-substituted derivatives (e.g., chlorophenyl, trifluoromethylphenyl) generally exhibit higher yields (76–83%) compared to furan-substituted analogs (25–38%), likely due to the enhanced stability of arylboronic acids in Suzuki-Miyaura coupling reactions .
- Steric and Electronic Factors : The dimethylfuran group in the target compound may introduce steric hindrance and electron-donating effects, which could reduce coupling efficiency relative to unsubstituted furans.
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
- Furan-Substituted Analogs: 3ag (Furan-2-yl): $ ^1H $ NMR signals at δ 7.94 (quinoline H), 7.45–7.30 (furan H), and 2.60–2.40 ppm (butanamide chain) . 3ah (Furan-3-yl): Distinct $ ^1H $ NMR shifts at δ 7.90 (quinoline H) and 7.10–6.80 ppm (furan H), reflecting differences in electronic environments between furan-2-yl and furan-3-yl substituents .
- Aryl-Substituted Analogs :
Comparison with Target Compound :
The dimethylfuran group in the target compound would likely exhibit upfield shifts in $ ^1H $ NMR (δ 6.50–6.20 ppm for furan protons) due to electron-donating methyl groups, with distinct methyl signals at δ 2.20–2.00 ppm.
High-Resolution Mass Spectrometry (HRMS)
All analogs exhibit HRMS data matching theoretical values (e.g., 3ag: calc. 305.1648, found 305.1649) . The target compound’s HRMS would similarly confirm its molecular formula (C${22}$H${23}$N$3$O$3$), with a predicted [M+H]$^+$ ion at m/z 378.16.
Stability and Reactivity
- Furan vs. Aryl Substituents : Furan rings are prone to oxidative degradation, whereas aryl groups (e.g., chlorophenyl, trifluoromethylphenyl) offer greater stability under acidic or oxidative conditions .
Biological Activity
4-[(2,5-Dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide, identified by its CAS number 1251616-06-4, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 351.3990 g/mol
- Structure : The compound features a quinoline moiety linked to a butanamide chain and a formamido group derived from 2,5-dimethylfuran.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment and antimicrobial applications.
Antitumor Activity
Recent studies have shown that derivatives of furan-based compounds possess notable antitumor properties. For example, compounds with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
These findings suggest that the incorporation of furan and quinoline moieties can enhance the cytotoxicity against lung cancer cells, indicating a promising avenue for drug development.
The proposed mechanisms for the antitumor activity of furan derivatives include:
- DNA Binding : Compounds tend to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes essential for replication and transcription.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to oxidative stress, further promoting cell death in tumor cells.
Antimicrobial Activity
In addition to their antitumor properties, furan derivatives have demonstrated antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at low concentrations |
| Escherichia coli | Moderate activity observed |
Studies indicate that these compounds may disrupt bacterial cell walls or interfere with metabolic pathways crucial for bacterial survival.
Case Studies
-
Study on Antitumor Efficacy :
A study published in Pharmaceutical Research evaluated the efficacy of furan derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The results indicated a higher cytotoxic effect in 2D cultures, with IC values significantly lower than those observed in 3D cultures, suggesting that cellular microenvironments affect drug efficacy. -
Antimicrobial Testing :
Another study assessed the antimicrobial properties of furan derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain compounds exhibited bactericidal effects at concentrations below those typically used in clinical settings, highlighting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
